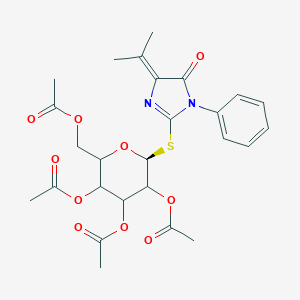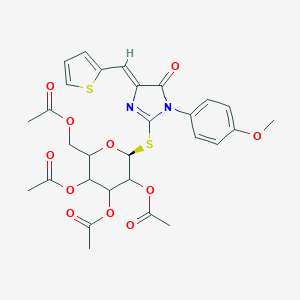![molecular formula C29H20N2O3S B303512 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B303512.png)
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a synthetic compound that has garnered considerable attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is known to possess several pharmacological properties that make it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one have been extensively studied in vitro and in vivo. This compound has been found to exhibit potent anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one in lab experiments include its potent pharmacological effects, its well-defined chemical structure, and its relative ease of synthesis. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the research and development of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one. These include the optimization of its pharmacological properties, the development of new drug delivery systems, and the identification of new therapeutic targets. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases should also be explored.
Synthesemethoden
The synthesis of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves the use of several chemical reagents and reaction conditions. The most commonly employed method for the synthesis of this compound is the reaction between 2-mercaptoethyl fluorenone and 2-furylacrolein in the presence of a base catalyst. The resulting product is then subjected to a cyclization reaction to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has made it a popular compound for scientific research. This compound has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-inflammatory and anti-cancer properties. Additionally, it has been found to possess antibacterial and antifungal activities.
Eigenschaften
Produktname |
2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5-(2-furylmethylene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one |
|---|---|
Molekularformel |
C29H20N2O3S |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
(5Z)-2-[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl-5-(furan-2-ylmethylidene)-3-phenylimidazol-4-one |
InChI |
InChI=1S/C29H20N2O3S/c32-27(20-12-13-25-21(16-20)15-19-7-4-5-11-24(19)25)18-35-29-30-26(17-23-10-6-14-34-23)28(33)31(29)22-8-2-1-3-9-22/h1-14,16-17H,15,18H2/b26-17- |
InChI-Schlüssel |
ZGAZFVORCKRLMD-ONUIUJJFSA-N |
Isomerische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=N/C(=C\C5=CC=CO5)/C(=O)N4C6=CC=CC=C6 |
SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NC(=CC5=CC=CO5)C(=O)N4C6=CC=CC=C6 |
Kanonische SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)CSC4=NC(=CC5=CC=CO5)C(=O)N4C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



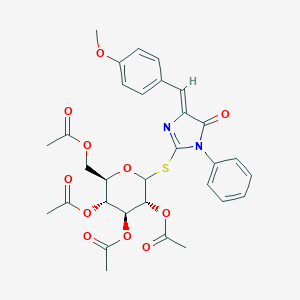
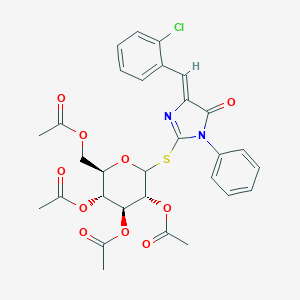
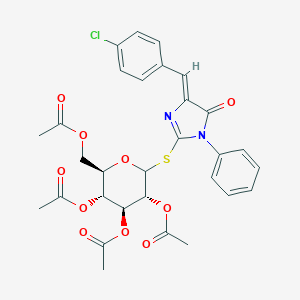
![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B303434.png)
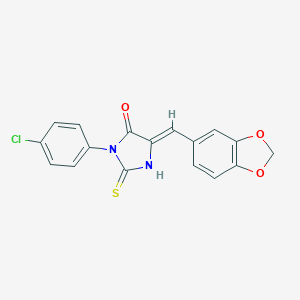
![3-Benzyl-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303439.png)
![3-(4-Bromophenyl)-5-[4-(dimethylamino)-2-methoxybenzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303440.png)
![3-(4-Bromophenyl)-5-[4-(dimethylamino)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B303441.png)
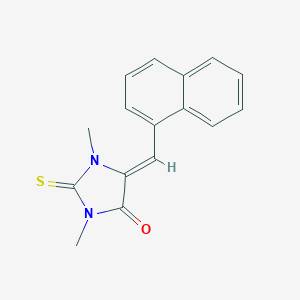
![2-[(1,3-Dimethyl-5-oxo-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303445.png)
![2-[(5-Oxo-1,3-diphenyl-2-thioxo-4-imidazolidinyl)diazenyl]benzoic acid](/img/structure/B303447.png)
![5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303449.png)
